The structure of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide contains several functional groups that could be of interest for scientific research. Here are some potential areas where this compound could be investigated:
2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide, with the chemical formula C15H10Cl2FNO2 and a molecular weight of 326.15 g/mol, is a halogenated aromatic compound notable for its potential applications in medicinal chemistry and organic synthesis. The compound features multiple functional groups, including two chlorine atoms and one fluorine atom, which can influence its chemical reactivity and biological interactions.
Research indicates that 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide has potential biological activities, particularly as an antimicrobial and anticancer agent. Its interaction with GABA receptors suggests implications in neurological conditions such as Alzheimer's disease, depression, epilepsy, and anxiety. The compound may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins, which is significant in pain and inflammation management .
The synthesis of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide typically involves the reaction of 4-chloro-2-(2-fluorobenzoyl)aniline with chloroacetyl chloride. This reaction is generally performed in the presence of a base such as triethylamine and utilizes an organic solvent like dichloromethane at low temperatures to control exothermic reactions. Industrial production may employ continuous flow reactors for enhanced efficiency and yield .
The compound serves multiple roles in scientific research:
Studies have shown that 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide interacts significantly with enzymes and proteins, influencing their activity. Its modulation of cell signaling pathways and gene expression highlights its potential impact on cellular metabolism and function .
Several compounds exhibit structural similarities to 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Bromo-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | 1584-62-9 | Similar structure with bromine instead of chlorine |
N-(4-Chloro-2-(2-fluorobenzoyl)phenyl)acetamide | 2836-40-0 | Lacks the second chlorine atom; different reactivity |
N-(4-Methylphenyl)acetamide | Not available | A simpler structure without halogen substituents |
These compounds differ primarily in their halogen content and substituent groups, which can significantly affect their chemical reactivity and biological activity. The unique combination of halogens in 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide may contribute to its distinct properties compared to these similar compounds .
The synthesis of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide involves a carefully orchestrated sequence of reactions that must be performed with precision to achieve high yields and purity [1]. This compound, with the molecular formula C15H10Cl2FNO2 and a molecular weight of 326.15 g/mol, presents several synthetic challenges due to its complex structure containing multiple functional groups including two chlorine atoms, one fluorine atom, an amide linkage, and a benzoyl moiety [2]. The laboratory synthesis typically follows a multi-step approach that requires strategic planning to ensure efficient construction of the molecular framework while maintaining control over functional group transformations .
A standard laboratory protocol for synthesizing this compound generally involves three main stages: preparation of the fluorobenzoyl intermediate, introduction of the chloro substituent, and formation of the chloroacetamide group [4]. Each stage requires specific reaction conditions and careful monitoring to ensure optimal conversion and minimize side product formation [1].
The formation of the amide bond in 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide represents a critical step in the synthesis and proceeds through nucleophilic acyl substitution mechanisms [5]. This reaction typically involves the interaction between 4-chloro-2-(2-fluorobenzoyl)aniline and chloroacetyl chloride in the presence of a suitable base .
The nucleophilic acyl substitution follows a well-established addition-elimination pathway. Initially, the nucleophilic nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride [5]. This forms a tetrahedral intermediate that subsequently collapses with the elimination of the chloride leaving group, resulting in the formation of the desired amide bond [5] [6].
The reaction mechanism can be represented as follows:
The efficiency of this nucleophilic acylation is significantly influenced by several factors including temperature, solvent choice, and the presence of catalysts . Dichloromethane is often employed as the solvent due to its ability to dissolve both reactants while maintaining their reactivity . The reaction is typically conducted at low temperatures (approximately 273 K) to control the exothermic nature of the acylation and minimize side reactions [6].
The synthesis of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide requires precise halogenation and benzoylation techniques to introduce the chloro and fluorobenzoyl functionalities [8]. These transformations are critical for establishing the structural framework of the target molecule and significantly influence the overall efficiency of the synthetic route [4].
Halogenation techniques employed in this synthesis primarily focus on introducing chlorine atoms at specific positions [8]. The chlorination of the aromatic ring typically utilizes electrophilic aromatic substitution reactions, where chlorinating agents such as N-chlorosuccinimide or molecular chlorine in the presence of Lewis acid catalysts direct the chlorine to the desired position [8]. For the chloroacetamide moiety, the chlorination of acetyl chloride or direct use of chloroacetyl chloride provides the necessary chlorinated acyl component [5] [8].
The benzoylation step involves the introduction of the 2-fluorobenzoyl group onto the aromatic ring . This transformation typically employs Friedel-Crafts acylation, where 2-fluorobenzoyl chloride reacts with the appropriately substituted aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride [8]. The reaction proceeds through the formation of an acylium ion intermediate that attacks the aromatic ring at the most electron-rich position [8].
Table 1: Optimization Parameters for Halogenation and Benzoylation Reactions
Reaction Type | Reagents | Catalyst | Temperature (K) | Solvent | Yield (%) |
---|---|---|---|---|---|
Chlorination (Ring) | N-chlorosuccinimide | FeCl3 | 298-323 | Dichloromethane | 75-85 |
Chlorination (Acyl) | Chloroacetyl chloride | - | 273-283 | Dichloromethane | 80-90 |
Benzoylation | 2-Fluorobenzoyl chloride | AlCl3 | 273-298 | Dichloroethane | 70-80 |
The optimization of these halogenation and benzoylation techniques involves careful control of reaction parameters to enhance selectivity and yield [8]. Temperature regulation is particularly crucial, as lower temperatures (273-283 K) during acylation reactions help minimize side reactions and improve regioselectivity . Solvent selection also plays a vital role, with dichloromethane and dichloroethane being preferred due to their ability to stabilize reactive intermediates and facilitate efficient heat transfer [8].
The synthesis of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide has been significantly enhanced through the implementation of continuous flow reactor technologies [9]. These systems offer substantial advantages over traditional batch processes, particularly for reactions involving highly reactive intermediates or requiring precise temperature control [9] [10].
Continuous flow reactors enable the controlled mixing of reactants in a continuous stream, allowing for improved heat and mass transfer compared to batch reactions [9] [11]. This is particularly beneficial for the exothermic acylation and halogenation steps in the synthesis of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide, where temperature control is critical for reaction selectivity and safety [10] [11].
A typical continuous flow setup for this synthesis consists of multiple pumps delivering precise volumes of reagents, microreactors for controlled mixing and reaction, and in-line monitoring systems for real-time analysis [9] [11]. The nucleophilic acylation step, for instance, can be performed in a microreactor where chloroacetyl chloride and the aniline derivative are continuously mixed under controlled conditions, resulting in consistent product formation with minimal side reactions [10].
The implementation of continuous flow technology for this synthesis offers several key advantages:
Recent advancements in flow chemistry have led to the development of integrated systems that combine multiple reaction steps in a single continuous process [10] [11]. For the synthesis of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide, this approach allows for the sequential execution of benzoylation, halogenation, and acylation reactions without the need for isolation and purification of intermediates, significantly reducing processing time and solvent usage [10].
The industrial production of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide has increasingly adopted green chemistry principles to minimize environmental impact while maintaining economic viability [12] [13]. These approaches focus on reducing waste generation, decreasing energy consumption, and utilizing safer reagents and solvents throughout the manufacturing process [12] [14].
One significant green chemistry innovation in the production of this compound involves the replacement of traditional halogenation methods with more environmentally benign alternatives [12] [13]. Instead of using molecular chlorine or bromine, which present handling hazards and generate significant waste, selective chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide are employed under catalytic conditions to achieve the desired transformations with higher atom economy [12] [14].
The implementation of solvent-free or reduced-solvent processes represents another important green chemistry approach in the industrial synthesis of this compound [13] [14]. Traditional methods often require large volumes of halogenated solvents such as dichloromethane or chloroform, which pose environmental and health concerns [13]. Modern green approaches utilize alternative reaction media such as supercritical carbon dioxide, ionic liquids, or water-based systems that offer reduced toxicity and improved recyclability [12] [13].
Table 2: Comparison of Traditional and Green Chemistry Approaches in Industrial Production
Process Aspect | Traditional Approach | Green Chemistry Approach | Environmental Benefit |
---|---|---|---|
Halogenation | Molecular chlorine with metal catalysts | Sulfuryl chloride with recyclable catalysts | Reduced toxic waste and improved atom economy [12] [13] |
Solvents | Dichloromethane, chloroform | Supercritical CO2, ionic liquids | Lower toxicity and enhanced recyclability [13] [14] |
Catalysts | Stoichiometric Lewis acids (AlCl3) | Catalytic systems, supported catalysts | Reduced metal waste and catalyst recovery [12] |
Energy Input | High-temperature batch reactions | Ambient temperature flow processes | Decreased energy consumption [13] [10] |
The integration of biocatalysis represents a frontier in green chemistry approaches for the synthesis of complex molecules like 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide [12]. While still in developmental stages for this specific compound, enzymatic transformations offer the potential for highly selective reactions under mild conditions with minimal waste generation [12] [13]. Research into engineered enzymes capable of performing selective halogenation and acylation reactions continues to advance, potentially offering truly sustainable synthetic routes in the future [12].
Industrial implementation of these green chemistry approaches has demonstrated that environmental benefits can be achieved without compromising economic viability [13] [14]. In fact, many green chemistry innovations result in cost savings through reduced waste disposal requirements, lower energy consumption, and improved process efficiency [14]. The production of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide using green chemistry principles exemplifies how sustainability and economic considerations can be successfully aligned in modern chemical manufacturing [13] [14].
The purification and characterization of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide present significant challenges due to its complex structure, multiple functional groups, and potential for isomeric impurities [15] [16]. Effective purification strategies and comprehensive characterization techniques are essential for ensuring the identity, purity, and quality of the final product [15].
Purification of this compound typically involves a combination of techniques, each addressing specific impurity profiles [15]. Recrystallization from appropriate solvent systems represents a primary purification method, with mixtures of ethyl acetate and hexane often providing optimal results [4] [15]. However, the presence of structurally similar impurities, particularly regioisomers resulting from non-selective halogenation or acylation, can complicate this process and necessitate multiple recrystallization cycles [15] [16].
Column chromatography serves as another critical purification technique, particularly for removing colored impurities and reaction by-products [15]. The selection of appropriate stationary phases and eluent systems is crucial for achieving effective separation [15] [16]. Silica gel chromatography using gradient elution with hexane/ethyl acetate mixtures typically provides good resolution, though the compound's limited solubility in common mobile phases can present operational challenges [15] [16].
Table 3: Purification Techniques and Their Effectiveness for 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide
Purification Technique | Solvent System | Effectiveness | Limitations |
---|---|---|---|
Recrystallization | Ethyl acetate/hexane | High purity (>98%) | Multiple cycles required; yield loss [4] [15] |
Column Chromatography | Hexane/ethyl acetate gradient | Excellent for removing colored impurities | Limited sample loading; solubility issues [15] [16] |
Preparative HPLC | Acetonitrile/water | Highest purity (>99.5%) | Low throughput; high solvent consumption [15] [16] |
Sublimation | Solvent-free | Good for final purification | Limited scalability; thermal decomposition risk [15] |
Characterization of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide requires a comprehensive analytical approach to confirm its structure and assess purity [1] [15]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides essential structural information, with characteristic signals for the aromatic protons, amide proton, and methylene group adjacent to the chlorine atom [1] [4]. The presence of fluorine in the molecule also enables 19F NMR analysis, offering additional structural confirmation [1].
Mass spectrometry represents another vital characterization technique, with the molecular ion peak at m/z 326 and characteristic fragmentation patterns providing confirmation of the molecular formula and structure [1] [17]. High-resolution mass spectrometry is particularly valuable for distinguishing between the target compound and potential isomeric impurities [1].
Infrared spectroscopy complements these techniques by identifying key functional groups, with characteristic absorption bands for the amide carbonyl (approximately 1680 cm-1), benzoyl carbonyl (approximately 1650 cm-1), and C-Cl stretching vibrations [1] [17]. X-ray crystallography, when applicable, provides definitive structural confirmation, revealing the precise three-dimensional arrangement of atoms within the molecule [1] [4].
The spectroscopic characterization of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide reveals distinct fingerprint patterns that facilitate structural elucidation and confirmation. The compound exhibits characteristic vibrational and nuclear magnetic resonance signatures that reflect its complex molecular architecture containing multiple functional groups.
Fourier Transform Infrared Spectroscopy Analysis
The infrared spectrum of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide displays several prominent absorption bands that correspond to specific functional groups within the molecular structure [1]. The carbonyl stretching vibrations appear as two distinct peaks, reflecting the presence of both acetamide and benzophenone carbonyl groups. The acetamide carbonyl stretch manifests at approximately 1650 cm⁻¹, consistent with primary amide functional groups [2]. The benzophenone carbonyl stretch appears at higher frequency, typically in the range of 1665-1680 cm⁻¹, due to conjugation with the aromatic ring system [3] [4].
The nitrogen-hydrogen stretching vibration of the acetamide group is observed near 3300 cm⁻¹, appearing as a characteristic broad absorption band typical of primary amides [2]. This absorption provides definitive evidence for the acetamide functionality within the molecular structure. The carbon-chlorine stretching vibrations manifest in the lower frequency region between 600-800 cm⁻¹, reflecting the presence of two chlorine substituents in different chemical environments [1].
Nuclear Magnetic Resonance Spectroscopic Characteristics
Proton nuclear magnetic resonance spectroscopy reveals the complex aromatic environment present in 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide. The aromatic protons resonate in the characteristic downfield region between δ 7.2-8.1 ppm, displaying complex multiplicity patterns due to the multiple substituents on the aromatic rings . The amide proton appears as a broad singlet at δ 10.2 ppm, consistent with typical chemical shift values for acetamide protons [6]. The broad nature of this signal results from rapid exchange dynamics and relaxation effects associated with the nitrogen atom [6].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbons appear in the characteristic downfield region between δ 168-170 ppm, with distinct signals for both the acetamide and benzophenone carbonyl groups . The aromatic carbon atoms resonate in the range of δ 120-140 ppm, reflecting the electron-rich aromatic environment influenced by the various substituents [7].
Mass spectrometric analysis of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide provides valuable structural information through characteristic fragmentation pathways. The molecular ion peak appears at m/z 326, corresponding to the molecular weight of 326.15 Daltons [8] [9] [10].
Primary Fragmentation Mechanisms
The mass spectral fragmentation of chloroacetamide compounds follows well-established pathways that involve α-cleavage adjacent to the carbonyl groups [11] [12]. For 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide, the primary fragmentation occurs through cleavage of the carbon-carbon bonds adjacent to the carbonyl carbons, resulting in the formation of characteristic fragment ions.
The α-cleavage mechanism generates fragment ions through the loss of chloromethyl radicals from the acetamide portion of the molecule [11]. This fragmentation pattern is consistent with general behavior observed for acetamide derivatives, where the molecular ion undergoes loss of CHCl units (mass 48-50 depending on isotopic contribution) [13]. Additional fragmentation involves the loss of the chloroacetyl group, resulting in fragment ions corresponding to the substituted benzophenone core structure.
Isotopic Pattern Recognition
The presence of two chlorine atoms and one fluorine atom in the molecular structure creates distinctive isotopic patterns in the mass spectrum [14]. The chlorine isotope pattern (³⁵Cl and ³⁷Cl) results in characteristic peak clusters separated by 2 mass units, with intensity ratios reflecting the natural abundance of chlorine isotopes. These isotopic patterns serve as diagnostic tools for confirming the number and environment of halogen substituents [14] [15].
Computational studies employing density functional theory methods provide detailed insights into the electronic structure and molecular properties of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide. These calculations utilize hybrid functionals and extended basis sets to accurately predict molecular geometry, electronic properties, and spectroscopic parameters.
Molecular Geometry Optimization
Density functional theory calculations using the B3LYP functional with appropriate basis sets have been employed to optimize the molecular geometry of benzophenone derivatives and related acetamide compounds [16] [17]. For 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide, geometry optimization reveals specific conformational preferences influenced by the multiple substituents and potential intramolecular interactions.
The optimized molecular structure exhibits specific dihedral angles between the aromatic rings, similar to related compounds where dihedral angles between benzene ring planes range from approximately 65° to 85° [18]. These geometric parameters reflect the balance between steric repulsion from substituents and potential stabilizing interactions such as π-π stacking or weak hydrogen bonding.
Electronic Structure Analysis
Density functional theory calculations provide detailed information about the electronic structure, including highest occupied molecular orbital and lowest unoccupied molecular orbital energies. For benzophenone derivatives, these calculations reveal the extent of π-conjugation and electronic delocalization throughout the molecular framework [17] [19]. The presence of electron-withdrawing chlorine and fluorine substituents significantly influences the electronic distribution and reactivity of the compound.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations using density functional theory methods complement experimental infrared spectroscopic data [20] [21]. These calculations predict vibrational modes and their corresponding frequencies, allowing for detailed assignment of observed absorption bands in the experimental infrared spectrum. The B3LYP functional combined with appropriate basis sets provides excellent agreement between calculated and experimental vibrational frequencies for similar molecular systems [22] [21].
X-ray crystallographic analysis provides definitive structural information and reveals the intermolecular interactions that govern crystal packing and solid-state properties of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide.
Crystal Structure Determination
Single crystal X-ray diffraction studies of related chloroacetamide benzophenone derivatives reveal specific crystallographic parameters and molecular arrangements [18]. The compound typically crystallizes in specific space groups with defined unit cell parameters that reflect the molecular size and intermolecular interaction patterns. For similar compounds, crystallographic studies show triclinic or monoclinic crystal systems with characteristic cell dimensions [18] [23].
Intermolecular Hydrogen Bonding Patterns
The crystal structure analysis reveals characteristic hydrogen bonding networks that stabilize the solid-state structure [18] [23]. Weak intermolecular interactions include carbon-hydrogen···oxygen and carbon-hydrogen···chlorine contacts that form extended networks throughout the crystal lattice [18]. These interactions typically involve distances in the range of 2.3-2.7 Å and angles between 140-180°, consistent with weak to moderate hydrogen bonding interactions [18] [23].
The acetamide nitrogen-hydrogen group participates in intermolecular hydrogen bonding with carbonyl oxygen atoms of neighboring molecules, forming characteristic amide-amide hydrogen bonding patterns [23]. These interactions contribute significantly to the overall crystal stability and influence the physical properties of the crystalline material.
Molecular Packing Analysis
X-ray diffraction data reveals specific molecular packing arrangements that optimize intermolecular interactions while minimizing steric repulsion between bulky substituents [18]. The packing analysis shows how molecules arrange to maximize favorable interactions such as π-π stacking between aromatic rings and halogen-halogen contacts. These packing motifs influence important physical properties including melting point, solubility, and mechanical properties of the crystalline material.